molecular formula C12H11N3S2 B1479876 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098140-80-6

2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

Cat. No. B1479876
CAS RN: 2098140-80-6
M. Wt: 261.4 g/mol
InChI Key: NTIKLIYCXYDDCC-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile (THPACP) is a heterocyclic compound that is used in a variety of scientific research applications. It is a thiopyran derivative and is composed of a thiophene ring and a pyrazole ring. THPACP is an organic compound that has been studied for its ability to act as a ligand, or a molecule that binds to another molecule, in a variety of chemical reactions. THPACP is also known for its ability to act as a chelating agent, meaning it can bind to multiple atoms or molecules at once. As a result, THPACP has been used in a variety of scientific research applications, including drug development, catalysis, and materials science.

Scientific Research Applications

Fluorescent Chemosensors

The unique structure of this compound, which includes a thiophene ring and a pyrazole moiety, makes it a good candidate for developing fluorescent chemosensors. These sensors can be used for the targeted detection of heavy transition-metal (HTM) ions. The fluorescence properties of such compounds allow for the real-time monitoring of ion concentrations in various environments, which is crucial for environmental monitoring and industrial process control .

Optical Applications

Due to the presence of the pyrazolo[1,5-a]pyrimidine framework, this compound can be part of a family of fluorophores. These fluorophores are essential tools for studying the dynamics of intracellular processes. They can be used as markers in cell imaging to track the movement and interaction of molecules within cells. This is particularly useful in the field of live-cell imaging and can contribute to the understanding of cellular mechanisms .

Organic Synthesis

The compound’s structure suggests it could be involved in switchable synthesis processes. In organic chemistry, switchable synthesis is a method where one set of reaction conditions can lead to multiple products. This compound could potentially be used as a precursor or catalyst in reactions to synthesize pyrroles and pyrazines, which are valuable in pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-(3-thiophen-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S2/c13-4-5-15-10-3-7-16-8-9(10)12(14-15)11-2-1-6-17-11/h1-2,6H,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIKLIYCXYDDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C3=CC=CS3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
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2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 3
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 4
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 6
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2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

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